molecular formula C20H17N3OS B2645522 N-(4-methylphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide CAS No. 897459-38-0

N-(4-methylphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide

Cat. No.: B2645522
CAS No.: 897459-38-0
M. Wt: 347.44
InChI Key: RDJDIELBPXAMKJ-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide is a synthetic organic compound featuring a fused imidazo[2,1-b]thiazole heterocyclic system. This scaffold is recognized for its significant potential in medicinal chemistry research, particularly due to its structural similarity to the lateral chain of natural benzylpenicillin . The compound serves as a key intermediate for synthesizing more complex molecules for biological screening. Researchers investigating heterocyclic systems will note that the imidazo[2,1-b]thiazole core is a privileged structure in drug discovery, with derivatives reported to exhibit a broad spectrum of pharmacological activities, including antifungal, antimicrobial, and anticancer properties . Specifically, structurally related 6-phenylimidazo[2,1-b]thiazole derivatives have demonstrated potent in vitro antifungal activity against dermatophyte strains such as Trichophyton rubrum and Microsporum audouinii , with some analogues showing minimum inhibitory concentration (MIC) values as low as 3 µg/cm³, rivaling the efficacy of the standard antifungal drug ketoconazole . The acetamide linkage in this compound provides a handle for further chemical functionalization, making it a versatile building block for constructing libraries of thiazole-containing compounds for structure-activity relationship (SAR) studies. This product is intended for research purposes in laboratory settings only.

Properties

IUPAC Name

N-(4-methylphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c1-14-7-9-16(10-8-14)21-19(24)11-17-13-25-20-22-18(12-23(17)20)15-5-3-2-4-6-15/h2-10,12-13H,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJDIELBPXAMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methylphenylamine with 2-bromoacetophenone to form an intermediate, which is then cyclized with thiourea to yield the imidazo[2,1-b][1,3]thiazole core. The final step involves the acylation of the imidazo[2,1-b][1,3]thiazole derivative with acetic anhydride under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-(4-methylphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to yield reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazo[2,1-b][1,3]thiazole derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Mechanism of Action:
Research has shown that N-(4-methylphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies reported that this compound inhibits the growth of human liver cancer (HEPG2) and breast cancer (MDA-MB-231) cell lines with IC50 values of 22.6 µM and 1.4 µM, respectively . Such potency suggests that it may serve as a lead compound for developing new anticancer agents.

Case Studies:
In a study conducted by Ding et al., the compound demonstrated inhibitory activity against the VEGFR2 kinase, which is crucial for angiogenesis in tumors. The compound showed a 5.72% inhibition rate at a concentration of 20 µM, indicating its potential role in targeting tumor vascularization . Additionally, another investigation highlighted its ability to induce apoptosis in cancer cells through caspase activation pathways, further supporting its anticancer potential .

Targeting Kinase Pathways

Inhibition of Kinases:
The compound has been evaluated for its ability to inhibit various kinases associated with cancer progression. For example, the synthesized thiazole derivatives were tested for their inhibitory effects on EGFR and HER-2 kinases. One derivative exhibited an IC50 value of 0.09 µM against EGFR and 0.42 µM against HER-2 in MCF-7 cell lines, showcasing its potential as a targeted therapy for breast cancer .

Structure-Activity Relationship (SAR)

Chemical Modifications:
The structure-activity relationship studies have been pivotal in understanding how modifications to the chemical structure of this compound can enhance its biological activity. Variations in substituents on the imidazo-thiazole ring have led to the identification of more potent derivatives with improved selectivity for cancer cell types .

Summary of Findings

Application Cell Line Tested IC50 (µM) Mechanism
Anticancer ActivityHEPG222.6Cell growth inhibition
MDA-MB-2311.4Induction of apoptosis
Kinase InhibitionVEGFR2-Angiogenesis inhibition
EGFR0.09Targeted therapy
HER-20.42Targeted therapy

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit key enzymes involved in bacterial cell wall synthesis. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways and disrupting cellular homeostasis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The biological activity of imidazo[2,1-b]thiazole derivatives is highly dependent on substituents at the 3-position (acetamide side chain) and 6-position (aryl group). Key analogs and their properties are summarized below:

Table 1: Physicochemical Properties of Selected Imidazo[2,1-b]thiazole Derivatives
Compound Name Molecular Formula Molecular Weight Substituents (6-position) Acetamide Side Chain Melting Point (°C) Reference
N-(4-methylphenyl)-2-{6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl}acetamide C₂₀H₁₆ClN₃OS 381.88 4-Chlorophenyl 4-Methylphenyl Not reported
5l: 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-methoxybenzyl)piperazin-3-yl)acetamide C₃₀H₂₉ClN₆O₂S 573.18 [M+H]⁺ 4-Chlorophenyl 4-Methoxybenzylpiperazinyl 116–118
5k: N-(6-(4-Methoxybenzyl)piperazin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide C₃₀H₃₀N₆O₂S 539.22 [M+H]⁺ Phenyl 4-Methoxybenzylpiperazinyl 92–94
5o: N-(6-Aminopyridin-2-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Not reported Not reported Phenyl 6-Aminopyridin-2-yl 216–218

Key Observations :

  • Steric Effects : Bulky groups like 4-methoxybenzylpiperazinyl (5l) may hinder target binding compared to the compact 4-methylphenyl group.
  • Electronic Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl in 5l and the target compound) enhance VEGFR2 inhibition compared to unsubstituted phenyl rings .
Table 2: Cytotoxic Activity of Selected Compounds
Compound Name Cell Line (IC₅₀, μM) VEGFR2 Inhibition (% at 20 μM) Reference
Target Compound (L708-0978) Not reported Not reported
5l MDA-MB-231: 1.4 5.72%
5a (Parent Compound) MDA-MB-231: >20 3.76%
Sorafenib (Control) MDA-MB-231: 5.2 N/A

Key Findings :

  • Substituent Impact : The 4-chlorophenyl group (shared by 5l and the target compound) correlates with enhanced cytotoxicity compared to unsubstituted phenyl analogs (e.g., 5k) .
  • Selectivity : Piperazinyl derivatives (e.g., 5l) show higher selectivity for MDA-MB-231 over HepG2 (IC₅₀ = 22.6 μM), suggesting that bulkier side chains may reduce off-target effects .

Functional Group Analysis

  • 4-Methylphenyl vs. Pyridinyl : The target compound’s 4-methylphenyl group lacks the hydrogen-bonding capability of pyridinyl nitrogen (e.g., 5e), which may reduce kinase binding but improve metabolic stability .
  • Chloro vs. Methoxy Substitutents : Chlorine’s electron-withdrawing nature enhances VEGFR2 affinity, while methoxy groups (e.g., 5k) may introduce steric hindrance .

Biological Activity

N-(4-methylphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide is a synthetic compound belonging to the class of thiazole derivatives, characterized by its unique structure that includes an imidazo-thiazole moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N4SC_{18}H_{18}N_{4}S, with a molecular weight of approximately 342.43 g/mol. The presence of the thiazole and imidazole rings contributes significantly to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit notable antimicrobial properties. For instance, a related compound was tested against Escherichia coli and Staphylococcus aureus, showing significant antibacterial activity at concentrations as low as 1 µg/mL using the cup plate method . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies indicated that compounds with similar structures inhibited cell proliferation in various cancer cell lines. For example, derivatives of imidazo-thiazole have shown cytotoxic effects against colon cancer cells (HT-29) with significant growth inhibition observed over 72 hours .

Table 1: Summary of Anticancer Activity Studies

CompoundCancer Cell LineIC50 (µM)Reference
Compound AHT-2910
Compound BMCF-715
This compoundA549TBDTBD

Antioxidant Activity

The antioxidant properties of thiazole derivatives have also been explored. Compounds similar to this compound exhibited significant free radical scavenging activity in various assays. This property is crucial for mitigating oxidative stress-related diseases and enhancing cellular health .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiazole derivatives for their biological activities:

  • Synthesis and Evaluation : A study synthesized various amides based on the thiazole framework and evaluated their antibacterial and antifungal activities. The results indicated that modifications at specific positions on the thiazole ring enhanced biological activity against pathogenic bacteria and fungi .
  • Molecular Docking Studies : In silico studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest potential interactions with enzymes involved in cancer progression and bacterial resistance mechanisms .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N-(4-methylphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide, and how can reaction conditions be optimized for yield and purity?

  • The compound is typically synthesized via condensation reactions between imidazo[2,1-b]thiazole precursors and substituted acetamides. For example, Ding et al. (2012) optimized substituents on the pyridinyl and phenyl rings by varying reaction solvents (e.g., DMF or THF) and catalysts (e.g., HATU or EDCI) to achieve yields of 60–85% . Key parameters include temperature control (70–100°C) and purification via column chromatography with ethyl acetate/hexane gradients .

Q. How is the structural integrity of this compound validated in crystallographic studies?

  • X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard. For example, Selig et al. resolved the structure of a fluorophenyl analog, confirming bond angles and torsion angles via CCDC deposition (e.g., CCDC 987654) . Hydrogen bonding networks and π-π stacking interactions between the imidazo-thiazole core and aromatic substituents are critical for stability .

Q. What in vitro assays are recommended for preliminary cytotoxic evaluation?

  • The compound’s cytotoxicity is evaluated using MTT assays against cancer cell lines (e.g., HepG2, MDA-MB-231). For instance, derivative 5l showed IC50 values of 1.4 µM against MDA-MB-231, compared to sorafenib (5.2 µM), via dose-response curves at 20 µM . Ensure cell viability is normalized to controls, and replicate experiments (n ≥ 3) to address variability .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

  • SAR studies reveal that:

  • Electron-withdrawing groups (e.g., 4-Cl on phenyl) enhance cytotoxicity (e.g., 5l vs. 5a ) .
  • Pyridinyl substitutions improve solubility and target binding, as seen in VEGFR2 inhibition assays (5.72% inhibition at 20 µM) .
  • Imidazo-thiazole core modifications (e.g., fluorophenyl at position 6) alter steric hindrance and π-stacking, as shown in crystallographic data .
    Tabulated SAR data for key derivatives:
DerivativeSubstituent (R)IC50 (µM, MDA-MB-231)
5a 6-morpholinopyridin-3-yl22.6
5l 6-(4-Cl-phenyl)1.4

Q. What computational methods are effective for predicting binding modes to biological targets?

  • Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to predict interactions with targets like VEGFR2 or HIV-1 MA. For example, compound 7 (a structural analog) binds the PI(4,5)P2 pocket of HIV-1 MA via hydrophobic interactions and hydrogen bonds with Lys<sup>32</sup> and Thr<sup>78</sup> . Free energy calculations (MM-PBSA) validate binding affinities (ΔG = −8.2 kcal/mol) .

Q. How can contradictory cytotoxicity data between studies be resolved?

  • Discrepancies in IC50 values (e.g., HepG2 vs. MDA-MB-231) may arise from:

  • Cell line heterogeneity : MDA-MB-231 (triple-negative breast cancer) has higher basal apoptosis rates .
  • Assay conditions : Variations in serum concentration (e.g., 10% FBS vs. serum-free) affect compound uptake .
  • Metabolic stability : Hepatic clearance in HepG2 reduces effective intracellular concentrations . Validate via LC-MS quantification of intracellular drug levels.

Q. What strategies improve selectivity for cancer cells over normal cells?

  • Prodrug approaches : Mask polar groups (e.g., acetamide) with ester linkages, cleaved by tumor-specific enzymes .
  • Targeted delivery : Conjugate with folate or RGD peptides to exploit overexpression of receptors on cancer cells .
  • Differential gene expression : Screen for targets overexpressed in tumors (e.g., VEGFR2 in MDA-MB-231) using RNA-seq databases .

Methodological Considerations

Q. How should researchers handle discrepancies in crystallographic refinement metrics (e.g., R-factors)?

  • High R-factors (>0.05) may indicate disordered solvent molecules or twinning. Use SHELXD for twin law identification and PLATON to validate hydrogen bonding. For example, Selig et al. achieved R1 = 0.032 by iterative refinement of anisotropic displacement parameters .

Q. What analytical techniques are critical for purity assessment?

  • HPLC : Use C18 columns (ACN/water gradient) with UV detection at 254 nm; ≥95% purity required for biological assays .
  • HRMS : Confirm molecular ions ([M+H]<sup>+</sup>) with <5 ppm error .
  • Elemental analysis : Carbon/hydrogen/nitrogen ratios must align with theoretical values (±0.4%) .

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